3-oxo-N-(2-oxooxolan-3-yl)octanamide
Description
Overview of N-Acyl Homoserine Lactones (AHLs) as Quorum Sensing Signals
N-Acyl Homoserine Lactones (AHLs) represent a major class of signaling molecules that are integral to the process of quorum sensing in bacteria. wikipedia.org This system of cell-to-cell communication allows bacteria to monitor their population density and collectively alter gene expression, leading to coordinated behaviors. wikipedia.orgwikipedia.org
Quorum sensing is a sophisticated mechanism of intercellular communication that enables bacteria to regulate gene expression in response to fluctuations in cell population density. wikipedia.orgnih.govnih.gov This process relies on the production, release, and detection of small signaling molecules called autoinducers. nih.govnumberanalytics.com As the bacterial population grows, the concentration of these autoinducers increases. nih.gov Once a critical threshold concentration is reached, these molecules interact with specific receptors to trigger a cascade of gene expression changes across the entire population. nih.govresearchgate.net
This coordinated behavior is particularly significant in Gram-negative bacteria, where it governs a wide array of physiological processes. oup.com These processes, often ineffective when undertaken by individual bacteria, become highly effective when executed in unison by a large population. nih.gov Key functions regulated by quorum sensing include biofilm formation, virulence factor production, bioluminescence, and antibiotic production. wikipedia.orgnih.gov Consequently, quorum sensing plays a crucial role in the ability of many Gram-negative bacteria to colonize hosts, cause disease, and survive in diverse environments. wikipedia.org
In the intricate world of bacterial communication, N-Acyl Homoserine Lactones (AHLs) serve as primary autoinducers for a vast number of Gram-negative bacteria. nih.govnih.gov These signaling molecules are synthesized within the bacterial cell by enzymes known as LuxI-type synthases and are then secreted into the surrounding environment. nih.govresearchgate.net As the bacterial population density increases, the extracellular concentration of AHLs rises in tandem. nih.gov
AHLs can freely diffuse across the bacterial cell membrane. researchgate.netasm.org When the intracellular concentration reaches a specific threshold, these molecules bind to their cognate cytoplasmic receptors, which are typically LuxR-type transcriptional regulators. researchgate.netfrontiersin.org This binding event activates the LuxR-type protein, which then modulates the expression of target genes by binding to specific DNA sequences known as "lux boxes" located in the promoter regions of these genes. nih.govresearchgate.net This regulatory action allows the bacterial community to synchronize the expression of genes involved in collective behaviors, effectively functioning as a multicellular organism. asm.org This communication can occur within a single species or, in some cases, between different species. wikipedia.orgasm.org
The fundamental structure of all N-Acyl Homoserine Lactones (AHLs) consists of a conserved homoserine lactone ring linked to an acyl side chain via an amide bond. wikipedia.orgfrontiersin.orgresearchgate.net This basic framework allows for considerable diversity within the AHL family, which is generated by variations in the acyl side chain. wikipedia.org The length of this acyl chain typically ranges from 4 to 18 carbon atoms. wikipedia.orgnih.gov
Further structural specificity is achieved through modifications to this acyl chain, most commonly at the C3 position, which can be unsubstituted, or carry a hydroxyl (-OH) or an oxo (=O) group. oup.comnih.gov These subtle structural differences are critical for the specificity of bacterial communication. nih.gov Each LuxR-type receptor protein exhibits a high degree of selectivity for a particular AHL molecule. nih.gov This specificity ensures that a bacterium primarily responds to the signals generated by its own species, preventing inappropriate cross-talk with other bacterial species that may be present in the same environment. nih.gov The specificity of the AHL-receptor interaction is a key factor in the precision of quorum sensing-regulated gene expression. nih.gov
Specificity of N-(3-Oxooctanoyl)-DL-homoserine Lactone (3-oxo-C8-HSL) within the AHL Family
N-(3-Oxooctanoyl)-DL-homoserine lactone, commonly abbreviated as 3-oxo-C8-HSL, is a specific member of the AHL family characterized by an eight-carbon acyl chain with an oxo group at the third carbon position. researchgate.net This distinct structure confers its specific role in mediating quorum sensing in a variety of bacterial species.
N-(3-Oxooctanoyl)-DL-homoserine lactone has been identified as a key signaling molecule in a diverse range of Gram-negative bacteria. mdpi.comresearchgate.net Its presence is often associated with the regulation of virulence and other collective behaviors in these microorganisms. For instance, it is a primary quorum-sensing signal in Agrobacterium tumefaciens, where it controls the conjugal transfer of Ti plasmids. nih.gov In some strains of Pectobacterium carotovorum, a plant pathogen that causes soft rot, 3-oxo-C8-HSL is the predominant AHL produced. researchgate.net Research has also identified this molecule in bacteria isolated from industrial cooling water systems, such as Bosea massiliensis, suggesting its role in biofouling. mdpi.com Furthermore, studies have shown its production by Hafnia alvei and its involvement in priming plant resistance against certain pathogens. researchgate.netfrontiersin.orgnih.gov
The following table provides a summary of some bacterial species known to produce 3-oxo-C8-HSL.
| Bacterial Species | Associated Functions/Notes |
|---|---|
| Agrobacterium tumefaciens | Controls conjugal transfer of Ti plasmids. nih.gov |
| Pectobacterium carotovorum (some strains) | Predominant AHL, involved in soft rot pathogenesis. researchgate.net |
| Bosea massiliensis | Isolated from industrial cooling water systems, implicated in biofouling. mdpi.com |
| Hafnia alvei | Produced along with other AHLs. researchgate.net |
| Erwinia species | Induces carbapenem (B1253116) antibiotic production. nih.gov |
The biosynthesis of N-(3-Oxooctanoyl)-DL-homoserine lactone is catalyzed by a LuxI-family synthase. wikipedia.org These enzymes utilize S-adenosyl-L-methionine (SAM) as the donor of the homoserine lactone moiety and a specific acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxooctanoyl-ACP, as the donor of the acyl side chain. wikipedia.orgnih.gov
The general enzymatic reaction proceeds as follows:
The LuxI-type synthase binds to both S-adenosyl-L-methionine and the 3-oxooctanoyl-ACP substrate.
The enzyme catalyzes the acylation of the amino group of SAM with the 3-oxooctanoyl group from the acyl-ACP.
This is followed by an intramolecular cyclization (lactonization) of the modified SAM molecule, which results in the formation of N-(3-Oxooctanoyl)-DL-homoserine lactone and the release of 5'-methylthioadenosine and the ACP. wikipedia.org
The specificity of the synthase for the 3-oxooctanoyl-ACP is a critical determinant for the production of 3-oxo-C8-HSL. nih.gov This ensures that the bacterium produces the correct signaling molecule to communicate effectively with its kin.
Biosynthesis Pathways of 3-oxo-C8-HSL
Involvement of LuxI-family Synthases
The biosynthesis of N-(3-Oxooctanoyl)-DL-homoserine lactone and other AHLs is catalyzed by enzymes belonging to the LuxI family of synthases. nih.govmdpi.com These enzymes are central to the quorum-sensing systems of a wide range of Proteobacteria. mdpi.com LuxI-type synthases are responsible for producing the specific AHL signal molecule used by a particular bacterial species. nih.gov While some bacteria possess a single AHL synthase and produce one dominant AHL, others may have multiple synthases and produce a variety of AHL molecules. researchgate.net
The specificity of the AHL produced, including the length and modification of the acyl chain, is determined by the particular LuxI-family synthase. For instance, TraI in Agrobacterium tumefaciens specifically synthesizes N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL). nih.govmdpi.com Similarly, other LuxI homologs produce different AHLs; LasI in Pseudomonas aeruginosa produces N-(3-oxododecanoyl) homoserine lactone, and RhlI from the same organism synthesizes N-butanoyl-L-homoserine lactone. researchgate.netpnas.org The diversity of these synthases across different bacterial species accounts for the wide array of AHL signal molecules observed in nature. mdpi.com
| LuxI-family Synthase | Bacterium | Primary AHL Produced |
| TraI | Agrobacterium tumefaciens | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) nih.govmdpi.com |
| LasI | Pseudomonas aeruginosa | N-(3-oxododecanoyl)-homoserine lactone (3-oxo-C12-HSL) mdpi.comresearchgate.net |
| RhlI | Pseudomonas aeruginosa | N-butanoyl-homoserine lactone (C4-HSL) mdpi.comresearchgate.net |
| LuxI | Vibrio fischeri | N-(3-oxohexanoyl)-homoserine lactone (3-oxo-C6-HSL) mdpi.comnih.gov |
| CepI | Burkholderia cepacia | N-octanoyl-L-homoserine lactone (C8-HSL) mdpi.com |
Precursors and Enzymatic Reactions
The enzymatic synthesis of N-(3-Oxooctanoyl)-DL-homoserine lactone by LuxI-family synthases involves two primary precursor molecules: S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP). nih.govmdpi.com SAM provides the homoserine lactone ring, which is a conserved feature of all AHLs, while the acyl-ACP provides the specific acyl side chain that distinguishes one AHL from another. wikipedia.orgmdpi.com
The biochemical reaction is an acylation process. The LuxI enzyme catalyzes the transfer of the acyl group from the acyl-ACP to the amino group of SAM. nih.gov This is followed by an intramolecular cyclization and the release of 5'-methylthioadenosine (MTA) and the acyl carrier protein, resulting in the formation of the N-acyl homoserine lactone. The enzyme exhibits specificity for the acyl-ACP substrate, which in the case of N-(3-Oxooctanoyl)-DL-homoserine lactone synthesis would be a 3-oxooctanoyl-ACP.
| Component | Role in Synthesis |
| LuxI-family Synthase (e.g., TraI) | Enzyme that catalyzes the reaction nih.gov |
| S-adenosyl-L-methionine (SAM) | Donates the homoserine lactone moiety nih.govmdpi.com |
| Acyl-Acyl Carrier Protein (Acyl-ACP) | Donates the specific acyl side chain (e.g., 3-oxooctanoyl group) nih.govmdpi.com |
| N-acyl homoserine lactone (e.g., 3-oxo-C8-HSL) | Final signaling molecule product nih.gov |
| 5'-methylthioadenosine (MTA) | Byproduct of the reaction |
Historical Context of AHL Discovery and Quorum Sensing Research
The discovery of N-acyl homoserine lactones and the concept of quorum sensing originated from studies of bioluminescence in the marine bacterium Vibrio fischeri (now known as Photobacterium fischeri) during the late 1960s and early 1970s. mdpi.comnih.govnih.gov Researchers observed that these bacteria only produced light when they reached a high population density, such as when living symbiotically in the light organs of marine animals like the Hawaiian bobtail squid. mdpi.com This density-dependent regulation of light production was termed "autoinduction". nih.gov
It was proposed that the bacteria released a small, diffusible signaling molecule into their environment, and that light production was triggered only when this "autoinducer" accumulated to a critical threshold concentration. oup.comnih.gov This hypothesis was confirmed with the isolation and identification of the first AHL, N-(3-oxohexanoyl)-homoserine lactone, as the autoinducer molecule in V. fischeri. wikipedia.orgmdpi.com The key proteins involved, the synthase LuxI and the transcriptional regulator LuxR, were also identified, establishing the foundational LuxI/LuxR paradigm for quorum sensing in Gram-negative bacteria. mdpi.comoup.com
Following this initial discovery, researchers found that LuxI/LuxR-type systems were not unique to V. fischeri but were widespread among Gram-negative bacteria, regulating a diverse array of processes including virulence, biofilm formation, and antibiotic production. mdpi.comnih.gov The term "quorum sensing" was formally introduced in 1994 to describe this phenomenon of cell-density-dependent gene regulation, reflecting the idea that bacteria can take a census of their population before initiating a group behavior. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCMGCFNLNFLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403631 | |
| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106983-27-1 | |
| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of N 3 Oxooctanoyl Dl Homoserine Lactone Action in Bacterial Systems
Quorum Sensing Regulation by 3-oxo-C8-HSL
Quorum sensing (QS) in many Gram-negative bacteria relies on the production and detection of N-acyl-homoserine lactones (AHLs). mdpi.comoup.com 3-oxo-C8-HSL is a specific type of AHL that, upon reaching a threshold concentration, interacts with transcriptional regulator proteins to modulate the expression of target genes. mdpi.comasm.orgnih.gov This regulatory system enables bacteria to collectively alter their behavior and adapt to changing environmental conditions.
In Agrobacterium tumefaciens, the TraI protein synthesizes 3-oxo-C8-HSL. asm.orgnih.govasm.org As the bacterial population grows, 3-oxo-C8-HSL accumulates in the environment. asm.org Once a critical concentration is reached, it binds to and activates its cognate receptor, the transcriptional regulator TraR. asm.orgnih.govasm.org The activated TraR-3-oxo-C8-HSL complex then initiates the transcription of genes necessary for the conjugal transfer of the Ti plasmid. mdpi.comasm.orgnih.gov This process is also subject to a positive feedback loop, where the TraR-3-oxo-C8-HSL complex enhances the expression of the traI gene, leading to increased synthesis of 3-oxo-C8-HSL. asm.orgnih.gov
LuxR-type transcriptional regulators are a family of proteins that act as receptors for AHL signals. nih.govnih.gov The interaction between 3-oxo-C8-HSL and these regulators is a critical step in the quorum-sensing cascade. In A. tumefaciens, the LuxR homolog is TraR. nih.govasm.orgnih.gov The binding of 3-oxo-C8-HSL to TraR is highly specific and is a prerequisite for the protein's function as a transcriptional activator. nih.govasm.orgnih.gov
The binding of 3-oxo-C8-HSL to its cognate LuxR-type receptor, such as TraR, is characterized by high affinity and specificity. nih.govasm.org Studies have shown that even minor modifications to the acyl chain of the AHL molecule can significantly impact its ability to bind and activate the receptor. In strains of A. tumefaciens with wild-type levels of TraR, only 3-oxo-C8-HSL demonstrates strong stimulatory activity for the expression of target genes. nih.govasm.orgnih.gov Other related compounds show significantly less or no activity, and many can even act as potent antagonists. nih.govasm.org
Research comparing the binding of various AHLs to the CarR protein, a LuxR homologue, indicated that the affinity generally followed the order of 3-oxo-C8-HSL > 3-oxo-C6-HSL > other tested AHLs. nih.gov The apparent dissociation constant (Kd) for the binding of 3-oxo-C8-HSL to His6-CarR was estimated to be approximately 0.5 µM. nih.gov In the case of TraR from A. tumefaciens, the binding affinity for 3-oxo-C8-HSL is so high that the ligand co-purifies with the protein. nih.gov
| AHL Compound | Receptor Protein | Organism | Observed Affinity/Activity |
|---|---|---|---|
| N-(3-Oxooctanoyl)-DL-homoserine lactone (3-oxo-C8-HSL) | TraR | Agrobacterium tumefaciens | Strongly stimulatory; high affinity nih.govasm.orgnih.govnih.gov |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | CarR | Erwinia carotovora | Lower affinity than 3-oxo-C8-HSL nih.gov |
| N-Octanoyl-DL-homoserine lactone (C8-HSL) | LuxR | Vibrio fischeri | Weak interaction with wild-type LuxR nih.gov |
The binding of 3-oxo-C8-HSL to its LuxR-type receptor induces a significant conformational change in the protein. nih.gov This change is crucial for the activation of the receptor, transforming it from an inactive to an active state. It is proposed that only a small subset of autoinducer analogs can induce the necessary conformational change in TraR to convert it to its active form. nih.gov This activation often involves the dimerization or oligomerization of the receptor-ligand complex, which enhances its ability to bind to specific DNA sequences known as tra boxes. mdpi.com The binding of the activated receptor to these DNA sites then initiates the transcription of the target genes. mdpi.com
Studies on the TraR protein suggest that the binding of 3-oxo-C8-HSL stabilizes the protein against proteolytic degradation. nih.gov This stabilization is indicative of the conformational change that occurs upon ligand binding. The activated TraR-3-oxo-C8-HSL complex is then capable of binding to tra boxes within the promoter regions of target genes to regulate their expression. mdpi.com
The primary function of the 3-oxo-C8-HSL-receptor complex is to modulate gene expression. mdpi.comasm.orgnih.gov This regulation allows bacteria to coordinate a variety of collective behaviors that are beneficial for the population.
In A. tumefaciens, the 3-oxo-C8-HSL-TraR complex is a potent activator of the tra genes, which are essential for the conjugal transfer of the Ti plasmid. nih.govnih.govasm.org The activation of these genes is highly dependent on the presence of 3-oxo-C8-HSL. nih.govasm.org Research has shown that in strains expressing wild-type levels of TraR, only 3-oxo-C8-HSL and a few closely related analogs can significantly stimulate tra gene expression. nih.govnih.gov
Quantitative real-time PCR studies have demonstrated that the expression of traI and traR genes in A. tumefaciens is upregulated when co-cultivated with tobacco leaf explants in the presence of 100 µM 3-oxo-C8-HSL. researchgate.net This upregulation is consistent with the role of 3-oxo-C8-HSL in promoting the transfer of the Ti plasmid. researchgate.net
| Gene | Function | Effect of 3-oxo-C8-HSL |
|---|---|---|
| traI | Synthesis of 3-oxo-C8-HSL asm.orgnih.govasm.org | Upregulated researchgate.net |
| traR | Transcriptional regulator, receptor for 3-oxo-C8-HSL asm.orgnih.govasm.org | Upregulated researchgate.net |
| traM | Negative regulator of TraR activity mdpi.comnih.gov | Downregulated researchgate.net |
| blcC (attM) | Quorum quenching enzyme researchgate.net | Downregulated researchgate.net |
Beyond plasmid conjugation, 3-oxo-C8-HSL is also involved in the regulation of other important bacterial behaviors, such as biofilm formation and the expression of virulence factors. mdpi.comnih.govnih.govnih.govmdpi.com Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which provide protection from environmental stresses.
In Pseudomonas aeruginosa, diffusing 3-oxo-C8-HSL has been shown to increase the growth rate of cells within a biofilm at concentrations over 10-7 g/L. nih.gov The quorum sensing system, mediated by molecules like 3-oxo-C8-HSL, may enhance the growth of cells in contact with surfaces into a biofilm and influence the biofilm's structure and organization. nih.gov Studies on Pseudoalteromonas galatheae have also suggested that 3-oxo-C8-HSL plays a role in regulating biofilm formation. mdpi.com
The expression of virulence factors in many pathogenic bacteria is also under the control of quorum sensing. By regulating the production of toxins, proteases, and other virulence determinants in a cell-density-dependent manner, bacteria can overwhelm host defenses more effectively. The TraI/R quorum-sensing system in A. tumefaciens, which utilizes 3-oxo-C8-HSL, governs the formation of crown galls in various plant hosts, a process dependent on the transfer of the Ti plasmid. mdpi.com
Gene Expression Modulation by 3-oxo-C8-HSL
Influence on Exopolysaccharide Production
Exopolysaccharides (EPS) are high-molecular-weight polymers that are secreted by microorganisms into their environment. These polymers are a major component of the extracellular matrix of biofilms, providing structural integrity and protection. The production of EPS is often tightly regulated by quorum sensing, and 3-oxo-C8-HSL has been shown to play a significant role in this process in several bacterial species.
In the bacterium Agrobacterium tumefaciens F2, which is known for producing a bioflocculant composed of exopolysaccharides, the production of this microbial flocculant is regulated by a 3-oxo-C8-HSL-mediated quorum sensing system rsc.org. Studies have demonstrated that the addition of exogenous 3-oxo-C8-HSL can significantly enhance the production of EPS. For instance, in A. tumefaciens F2, the addition of 3-oxo-C8-HSL improved the exopolysaccharide concentration of the microbial flocculants by 1.4 times rsc.org. Further optimization of fermentation conditions with the addition of 0.22 μM 3-oxo-C8-HSL led to a 1.55-fold increase in microbial flocculant production and a 10.96% increase in flocculation efficiency rsc.org. This demonstrates a direct link between the presence of 3-oxo-C8-HSL and the upregulation of EPS synthesis.
The influence of 3-oxo-C8-HSL on EPS production is a critical aspect of biofilm formation and maturation. By controlling the synthesis of the extracellular matrix, 3-oxo-C8-HSL allows bacteria to effectively establish and develop robust biofilm communities.
Interactive Data Table: Effect of Exogenous 3-oxo-C8-HSL on Exopolysaccharide Production in Agrobacterium tumefaciens F2
| Treatment Condition | Exopolysaccharide Concentration (mg L⁻¹) | Flocculating Rate (%) |
| Control (No added 3-oxo-C8-HSL) | Baseline | Baseline |
| Added 3-oxo-C8-HSL (Initial) | 1.4x increase | - |
| Optimized (0.22 µM 3-oxo-C8-HSL) | 556.49 | 91.54 |
Control of Other Phenotypes (e.g., Bioluminescence)
Beyond its role in regulating exopolysaccharide production, 3-oxo-C8-HSL is involved in controlling a variety of other bacterial phenotypes. Acyl-homoserine lactones (AHLs) in general are well-known for their role in regulating bioluminescence, a classic example of a quorum sensing-controlled behavior first described in the marine bacterium Vibrio fischeri nih.gov. While N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) is the primary autoinducer for bioluminescence in V. fischeri, other AHLs, including those with longer acyl chains, can also influence light production in various bacterial species.
In addition to bioluminescence, 3-oxo-C8-HSL has been found to influence bacterial motility and biofilm formation mdpi.com. For example, in some bacteria, the presence of 3-oxo-C8-HSL can modulate the expression of genes related to flagellar synthesis and swarming motility, which are often prerequisites for successful biofilm formation.
The control of these diverse phenotypes by 3-oxo-C8-HSL underscores its importance as a global regulator of bacterial behavior, allowing populations to coordinate complex activities that are beneficial for their survival and proliferation.
Interspecies Communication and Cross-talk Mediated by 3-oxo-C8-HSL
Quorum sensing is not limited to communication within a single bacterial species. The diffusion of AHL signal molecules, such as 3-oxo-C8-HSL, into the environment allows for interspecies communication and cross-talk between different bacterial populations coexisting in a microbial community. This can lead to both cooperative and competitive interactions.
Factors Influencing Signal Selectivity and Promiscuity
The specificity of the interaction between an AHL signal and its cognate LuxR-type receptor is a critical factor in quorum sensing. However, this specificity is not always absolute, and receptors can sometimes be activated by non-native AHLs, a phenomenon known as promiscuity.
Several factors can influence the selectivity and promiscuity of AHL receptors:
Receptor Structure: The amino acid sequence and three-dimensional structure of the AHL binding pocket of the LuxR-type receptor play a crucial role in determining its specificity for a particular AHL.
AHL Structure: The length and modification of the acyl side chain of the AHL molecule are key determinants of its ability to bind to and activate a specific receptor.
Receptor Concentration: The overexpression of LuxR-type receptors can lead to increased sensitivity and promiscuity nih.gov. This is an important consideration in experimental systems where receptors are often overexpressed, which may not accurately reflect the in vivo situation.
The balance between signal selectivity and promiscuity is important for maintaining the fidelity of intraspecies communication while also allowing for interspecies interactions.
Stereochemistry-Dependent Activity of N-(3-Oxooctanoyl)-DL-homoserine Lactone Enantiomers
N-acyl-homoserine lactones possess a chiral center in the homoserine lactone ring, meaning they can exist as two non-superimposable mirror images, or enantiomers (R and S forms). While bacteria typically synthesize the L-homoserine lactone, which corresponds to the S-enantiomer, the biological activity of the different enantiomers can vary.
A study investigating the effects of the R and S enantiomers of N-(3-oxo-octanoyl)homoserine lactone on sugarcane showed stereochemistry-dependent activity. Both enantiomers caused changes in the mass and length of buds and roots at micromolar concentrations. However, the S-enantiomer was found to be more effective than the R-enantiomer in increasing the sprouting of roots in the sugarcane variety RB96-6928.
While this particular study focused on the effect on a plant, it highlights the principle that the stereochemistry of the homoserine lactone ring can significantly impact the biological activity of the molecule. In bacterial systems, the LuxR-type receptors are highly specific for the natural S-enantiomer, and the R-enantiomer is often inactive or can even act as an antagonist. This stereospecificity is a key feature of the signal-receptor interaction in quorum sensing.
Role of N 3 Oxooctanoyl Dl Homoserine Lactone in Interkingdom Signaling
Impact on Eukaryotic Organisms
N-(3-Oxooctanoyl)-DL-homoserine lactone (3OC8-HSL) is recognized by plants, triggering a range of physiological and developmental responses. This interaction underscores a sophisticated level of cross-kingdom communication where plants can perceive and react to bacterial signaling molecules. The perception of 3OC8-HSL can lead to significant changes in plant biology, from altered root architecture to enhanced defense capabilities against pathogens. frontiersin.orgnih.gov
Plant-Bacteria Interactions
The interaction between plants and bacteria is profoundly influenced by chemical signals, with 3OC8-HSL being a key player. This molecule acts as an elicitor, initiating specific responses in plants that can be either beneficial or detrimental depending on the context of the interaction. The ability of plants to recognize 3OC8-HSL suggests an evolutionary adaptation to the presence of bacteria in their environment, allowing them to prepare for potential pathogenic attacks or to engage in symbiotic relationships. nih.govd-nb.info
Research has demonstrated that 3OC8-HSL can directly impact plant root development. Specifically, exposure of Arabidopsis roots to 3OC8-HSL has been shown to promote primary root growth. frontiersin.orgnih.gov This effect on root architecture is a clear indication that plants can perceive and respond to this bacterial signal molecule, leading to significant developmental changes. The regulation of root growth is a critical aspect of plant health and nutrient acquisition, and the influence of 3OC8-HSL on this process highlights the potential for bacteria to manipulate plant development for their own benefit or as part of a mutualistic relationship. nih.gov
| Plant Species | Observed Effect | Reference |
|---|---|---|
| Arabidopsis thaliana | Promotes primary root growth | frontiersin.orgnih.gov |
One of the most significant roles of 3OC8-HSL in plant-bacteria interactions is its ability to "prime" the plant's defense system. nih.govd-nb.info Priming is a state of heightened alert where the plant is able to respond more quickly and robustly to subsequent pathogen attacks. nih.gov Pretreatment of plants with 3OC8-HSL has been shown to confer resistance against various pathogens. frontiersin.orgd-nb.info This priming effect is not characterized by a direct activation of defense mechanisms but rather by an enhanced capacity to mobilize defenses when a threat is detected. d-nb.info
The priming effect of 3OC8-HSL against certain pathogens is dependent on the salicylic (B10762653) acid (SA) signaling pathway. nih.govd-nb.info Studies on Arabidopsis have shown that pretreatment with 3OC8-HSL leads to an augmented accumulation of SA upon infection with the hemibiotrophic bacterium Pseudomonas syringae pv. tomato DC3000. d-nb.inforesearchgate.net This is accompanied by a stronger expression of pathogenesis-related (PR) genes, such as PR1 and PR5, which are markers for the SA pathway. d-nb.info The potentiation of the SA pathway is a key mechanism by which 3OC8-HSL enhances resistance to biotrophic and hemibiotrophic pathogens that are typically thwarted by SA-dependent defenses. frontiersin.orgd-nb.info Furthermore, the expression of genes involved in SA biosynthesis, like ISOCHORISMATE SYNTHASE 1 (ICS1), and its regulators, are also potentiated by 3OC8-HSL pretreatment. d-nb.info
In addition to the SA pathway, 3OC8-HSL can also prime plant defenses through the jasmonic acid (JA) and auxin-signaling pathways, particularly against necrotrophic pathogens. frontiersin.orgnih.gov Research has demonstrated that 3OC8-HSL enhances resistance to the necrotrophic bacterium Pectobacterium carotovorum ssp. carotovorum in both Chinese cabbage and Arabidopsis. frontiersin.orgresearchgate.net This resistance is associated with an increased accumulation of JA and the upregulation of JA-responsive genes like PDF1.2 and VSP2 upon pathogen challenge. nih.gov The priming effect via the JA pathway was found to be dependent on auxin responses, as 3OC8-HSL treatment induced the accumulation of indoleacetic acid (IAA) and the expression of auxin-responsive genes. frontiersin.orgnih.gov This indicates a coordinated interplay between the JA and auxin signaling pathways in the 3OC8-HSL-mediated priming of defenses against necrotrophic bacteria.
| Signaling Pathway | Pathogen Type | Key Observations | Plant Model | Reference |
|---|---|---|---|---|
| Salicylic Acid (SA) | Hemibiotrophic | Augmented SA accumulation, fortified expression of PR1 and PR5 genes. | Arabidopsis thaliana | nih.govd-nb.info |
| Jasmonic Acid (JA) and Auxin | Necrotrophic | Increased JA accumulation, upregulation of JA-responsive genes, induced IAA accumulation. | Arabidopsis thaliana, Chinese cabbage | frontiersin.orgnih.gov |
The priming of plant defenses by 3OC8-HSL relates to the broader concepts of induced systemic resistance (ISR) and systemic acquired resistance (SAR). nih.gov SAR is typically activated by pathogens and is often dependent on the SA signaling pathway. nih.gov In contrast, ISR is generally triggered by beneficial microbes and is often mediated by JA and ethylene (B1197577) signaling. nih.gov The ability of 3OC8-HSL to prime defenses through both SA- and JA-dependent pathways suggests that this bacterial signal molecule can induce a form of resistance that shares characteristics with both SAR and ISR. frontiersin.orgd-nb.info This positions 3OC8-HSL as a versatile elicitor capable of preparing the plant for a broad range of microbial encounters.
Effects on Plant Root System Architecture
The architecture of a plant's root system is critical for nutrient and water uptake, and its development can be influenced by microbial signaling molecules like 3OC8-HSL. Research has shown that exposure of Arabidopsis roots to 3OC8-HSL can promote the growth of the primary root. nih.gov The effect of AHLs on root development is often dependent on the length and modification of the acyl chain. For instance, while some short-chain AHLs like 3OC8-HSL encourage primary root growth, others with longer chains may inhibit it while promoting the formation of lateral roots and root hairs. nih.gov
Studies on mung bean (Vigna radiata) have also investigated the effects of various AHLs on adventitious root formation. These experiments have demonstrated that AHLs with a modified acyl branch chain, such as N-3-oxo-octanoyl-homoserine-lactone, possess distinct biological activities compared to those with unmodified chains. nih.gov This suggests that the specific chemical structure of 3OC8-HSL plays a crucial role in its ability to modulate plant root development. nih.gov A well-developed root system, characterized by features like a long taproot and a structure tending towards a herringbone pattern, is considered optimal for survival in challenging environments, highlighting the potential ecological significance of AHL-mediated root modulation. researchgate.net
Influence on Plant Hormone Metabolism and Protein Production
The influence of 3OC8-HSL extends to the molecular level, affecting plant hormone metabolism and the production of various proteins. Proteomic analyses have revealed that pretreating plants with 3OC8-HSL leads to changes in the expression of proteins involved in key metabolic pathways, including carbon metabolism and protein biosynthesis, as well as proteins related to plant resistance. nih.gov
A significant finding is the ability of 3OC8-HSL to induce the accumulation of indoleacetic acid (IAA), a primary plant auxin, and to trigger the expression of auxin-responsive genes. nih.gov This connection to auxin signaling is a critical mechanism through which this AHL influences plant development. For example, the stimulation of adventitious root formation in mung bean by a similar molecule, N-3-oxo-decanoyl-homoserine-lactone (3-O-C10-HL), is linked to the activation of auxin-mediated pathways. nih.gov This process involves other signaling molecules like hydrogen peroxide and nitric oxide, which act downstream of the AHL signal but upstream of changes in gene expression. nih.gov Furthermore, studies with other AHLs have shown they can induce the expression of auxin-responsive genes in a tissue-specific manner, indicating a sophisticated level of interaction between bacterial signals and plant hormonal pathways. nih.gov
Mammalian Cell Interactions
N-acyl homoserine lactones (AHLs), including the well-studied N-(3-oxododecanoyl)-l-homoserine lactone (3OC12-HSL), a close analog of 3OC8-HSL, exhibit a wide range of biological modulation effects in mammalian cells. nih.gov These bacterial signaling molecules can enter mammalian cells and interact with cellular components, influencing processes from immune responses to cell survival. nih.govmdpi.com
Immunomodulatory Activities
One of the most significant areas of research into the effects of AHLs on mammalian systems is their immunomodulatory activity. These molecules can exert complex, often contradictory, effects on various immune cells, influencing the outcome of bacterial infections. nih.gov The N-(3-oxododecanoyl)-L-homoserine lactone (a C12 analog), for instance, is recognized as a potent immunomodulator. rndsystems.com
Modulation of Cytokine Production (e.g., TNF-α, IL-10)
A key aspect of the immunomodulatory function of AHLs is their ability to alter the production of cytokines, the signaling proteins that orchestrate the immune response. Research on the closely related 3OC12-HSL has shown it can reciprocally modulate pro- and anti-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated macrophages, 3OC12-HSL has been found to suppress the production of the key pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while simultaneously amplifying the production of the major anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govmdpi.com This dual activity is thought to contribute to the establishment of chronic infections by dampening the initial inflammatory response. nih.gov Similarly, C12-treated dendritic cells exhibit a phenotype characterized by high IL-10 and low IL-12p70 production. nih.gov
| AHL Analog | Cell Type / Model | Effect on TNF-α | Effect on IL-10 | Other Cytokine Effects | Source |
|---|---|---|---|---|---|
| 3OC12-HSL | LPS-stimulated RAW264.7 Macrophages | Suppression | Amplification | - | nih.gov |
| 3OC12-HSL | Stimulated RAW 264.7 Cells | Suppression | Increase | - | mdpi.com |
| 3OC12-HSL | Human Monocyte-Derived Dendritic Cells | - | High Production | Low IL-12p70 | nih.gov |
| 3OC12-HSL | LPS-stimulated Macrophages | Inhibition | - | Inhibits IL-12 | rndsystems.comtocris.com |
| 3OC12-HSL | SPF Mice | Elevated | Reduced | Elevated IL-1β, IL-8 | researchgate.net |
Induction of Inflammatory Responses
While often associated with anti-inflammatory effects, 3-oxo-AHLs can also induce inflammatory responses. In animal studies, administration of 3OC12-HSL led to systemic inflammation, characterized by damage to the colon and elevated serum levels of inflammatory markers. researchgate.net This suggests that under certain conditions, these molecules can disrupt host homeostasis and promote inflammation. The release of inflammatory cytokines by cells exposed to AHLs may play a role in the early stages of bacterial infection, potentially facilitating bacterial dissemination. mdpi.com This pro-inflammatory potential highlights the complex and sometimes paradoxical role of these molecules in host-pathogen interactions.
Effects on Immune Cell Proliferation and Apoptosis
N-(3-oxo-acyl)-homoserine lactones have been shown to significantly impact the proliferation and survival of various immune cells. A common finding is the inhibition of lymphocyte proliferation. nih.govrndsystems.com Specifically, 3OC12-HSL can inhibit the proliferation of both mitogen-stimulated and antigen-stimulated T-lymphocytes. nih.govfrontiersin.org
In addition to inhibiting proliferation, these molecules are potent inducers of apoptosis (programmed cell death) in several immune cell types. 3OC12-HSL has been documented to cause apoptosis in neutrophils, macrophages, and dendritic cells. nih.govfrontiersin.orgmedchemexpress.com This pro-apoptotic effect is not limited to immune cells, as it has also been observed in endothelial cells and certain cancer cell lines. nih.govnih.gov The induction of apoptosis in immune cells can be a strategy employed by bacteria to evade the host's defense mechanisms.
| AHL Analog | Cell Type | Effect | Source |
|---|---|---|---|
| 3OC12-HSL | Lymphocytes | Inhibits Proliferation | rndsystems.com |
| 3OC12-HSL | T-Lymphocytes | Inhibits Proliferation | nih.govfrontiersin.org |
| 3OC12-HSL | Neutrophils | Induces Apoptosis | nih.govfrontiersin.org |
| 3OC12-HSL | Macrophages | Induces Apoptosis | nih.govmedchemexpress.com |
| 3OC12-HSL | Human Dendritic Cells | Induces Apoptosis | frontiersin.org |
| 3OC12-HSL | CD4+ T-cells | Inhibits Proliferation | nih.gov |
Impact on Epithelial Barrier Properties
The integrity of the epithelial barrier is crucial for protecting underlying tissues from external threats. Research has shown that certain N-acyl-homoserine lactones can disrupt this barrier. Specifically, studies on the closely related compound N-(3-oxododecanoyl)-L-homoserine lactone (C12-HSL) have demonstrated its ability to perturb the function of the intestinal epithelial barrier.
Treatment of human intestinal epithelial Caco-2 cells with C12-HSL has been found to increase paracellular permeability in a dose- and time-dependent manner. nih.gov This disruption is associated with a decrease in the levels of crucial tight junction proteins, occludin and tricellulin, and their displacement from the tight junctions. nih.gov Further investigation has revealed that this effect is mediated by the activation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-3. nih.gov The activation of these MMPs appears to be dependent on lipid raft and protease-activated receptor (PAR) signaling pathways. nih.gov
In addition to altering tight junctions, N-(3-oxododecanoyl)-l-homoserine lactone has been shown to trigger apoptosis (programmed cell death) in intestinal epithelial cells. nih.govmdpi.com This process contributes to the breakdown of the extracellular matrix and tight junctions, ultimately leading to a compromised epithelial barrier. nih.gov Interestingly, another related molecule, 3-oxo-C12:2, which has two double bonds in its acyl chain, does not appear to increase paracellular permeability, suggesting a high degree of specificity in the interaction between AHLs and epithelial cells. plos.org
Table 1: Impact of N-(3-oxododecanoyl)-L-homoserine lactone (C12-HSL) on Epithelial Barrier Components
| Component Affected | Observed Effect | Mediating Factors |
| Paracellular Permeability | Increased | Dose and time-dependent |
| Tight Junction Proteins | Decreased levels of occludin and tricellulin | Delocalization from tight junctions |
| Matrix Metalloproteinases | Activation of MMP-2 and MMP-3 | Lipid raft and PAR-dependent signaling |
| Cellular Processes | Induction of apoptosis | Collapse of extracellular matrix |
Influence on Mitochondrial Networks and Energetics
Mitochondria are central to cellular energy production and play a key role in cell signaling and survival. The quorum-sensing molecule N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) has been shown to significantly impact mitochondrial morphology and function in host cells. nih.gov
Studies have demonstrated that exposure to 3O-C12-HSL leads to the fragmentation of mitochondrial networks and disruption of the cristae and inner mitochondrial membrane ultrastructure. nih.gov This structural alteration is accompanied by changes in cellular bioenergetics. Specifically, 3O-C12-HSL has been found to disrupt mitochondrial respiration and decrease the mitochondrial membrane potential. nih.govnih.gov In intestinal goblet cells, this compound increased the activity of mitochondrial respiratory chain complexes IV and V, leading to elevated intracellular ATP generation. nih.gov It also caused an increase in intracellular calcium levels. nih.govnih.gov
These effects on mitochondria may represent a strategy employed by pathogenic bacteria like Pseudomonas aeruginosa to manipulate host cell activities to facilitate their own survival and dissemination. nih.gov
Table 2: Effects of N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) on Mitochondrial Functions
| Mitochondrial Aspect | Observed Effect |
| Morphology | Fragmentation of mitochondrial networks, disruption of cristae and inner membrane |
| Bioenergetics | Altered respiration, decreased membrane potential, increased ATP generation (in goblet cells) |
| Ion Homeostasis | Increased intracellular Ca2+ concentration |
Relevance in Chronic Infections
The ability of N-acyl-homoserine lactones to modulate host responses is particularly relevant in the context of chronic infections. Pseudomonas aeruginosa, a bacterium notorious for causing persistent infections, especially in immunocompromised individuals and those with cystic fibrosis, utilizes a quorum-sensing system involving N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). oup.comnih.gov
An intact quorum-sensing system is crucial for the virulence of P. aeruginosa. nih.gov The production of 3O-C12-HSL regulates the expression of various virulence factors, including proteases and exotoxins, which are instrumental in the pathogen's ability to establish and maintain an infection. nih.govnih.gov The presence of this signaling molecule has been detected in the sputum of cystic fibrosis patients with chronic P. aeruginosa infections, indicating its active role during human infection. nih.gov
Furthermore, 3O-C12-HSL can directly modulate the host's immune response. It has been shown to suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) while amplifying the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in macrophages. nih.gov This immunomodulatory activity may contribute to the establishment of a chronic inflammatory state and the persistence of the bacteria within the host. nih.gov The loss of the receptor for this molecule, LasR, is a common adaptation seen in chronic P. aeruginosa infections. asm.org
Other Eukaryotic Organisms (e.g., Algae, Zoospores)
The influence of N-acyl-homoserine lactones extends beyond mammalian hosts to other eukaryotic organisms, including marine life.
Bacteria that produce N-acyl homoserine lactones (AHLs) can influence the growth and metabolism of microalgae. researchgate.net In symbiotic systems, bacteria that secrete AHLs have been shown to promote the specific growth rate of Chlorella. researchgate.net This interaction also led to an increase in the content of polysaccharides and proteins within the microalgal cells. researchgate.net The antioxidant system of the microalgae was also activated in response to bacterial AHLs. researchgate.net While the direct effect of N-(3-Oxooctanoyl)-DL-homoserine lactone on algal toxin synthesis is not specified, the broader impact of AHLs on algal physiology suggests a potential role in regulating such processes.
N-acyl-homoserine lactones play a role in the settlement of marine organisms. For instance, AHLs are produced by bacteria associated with marine sponges, suggesting they may be involved in establishing and maintaining these symbiotic relationships. nih.gov
Molecular Mechanisms of Interkingdom Signaling
The ability of N-acyl-homoserine lactones to influence eukaryotic cells is rooted in their molecular properties and interactions with host cell components. Due to their hydrophobic nature, it is hypothesized that these molecules can freely diffuse across eukaryotic cell membranes. oup.com
One proposed mechanism of action is that once inside the cell, AHLs bind to intracellular receptor proteins, in a manner analogous to steroid hormones. oup.com Another possibility is the existence of specific membrane-bound receptors. Evidence suggests that N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) can directly interact with the plasma membrane of T-lymphocytes, with a cooperative binding model implying the presence of a membrane receptor. researchgate.net These interactions can modulate the membrane dipole potential, which may, in turn, affect the conformation and function of membrane proteins. researchgate.net
The signaling pathways activated by AHLs are diverse and can be independent of canonical pathogen-associated molecular pattern recognition pathways. For example, the effects of 3-oxo-C12-HSL on host cells have been shown to occur independently of Toll-like receptor 4 (TLR4). nih.gov
Cellular Uptake and Perception in Eukaryotic Cells
The entry and recognition of N-(3-Oxooctanoyl)-DL-homoserine lactone (3-oxo-C8-HSL) and other AHLs by eukaryotic cells appear to be multifaceted and dependent on both the specific AHL and the eukaryotic cell type.
In the context of mammalian cells, studies on structurally similar AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), suggest that these molecules can enter mammalian cells in an unregulated fashion. mdpi.comsemanticscholar.org This implies a passive diffusion mechanism across the cell membrane, likely facilitated by their lipophilic nature. Evidence for specific perception mechanisms also exists. For instance, radiolabeled 3-oxo-C12-HSL has been shown to exhibit specific and saturable binding to human polymorphonuclear neutrophils (PMNs), strongly indicating the presence of a receptor on these immune cells. nih.gov
In the plant kingdom, the perception of AHLs is more clearly defined and appears to be dependent on the length of the acyl chain. Medium-chain AHLs, a category that includes 3-oxo-C8-HSL, are proposed to be detected by membrane-localized receptors. These include G-protein coupled receptors (GPCRs) and receptor-like kinases (RLKs). This contrasts with short-chain AHLs, which are thought to diffuse passively across the plasma membrane, and long-chain AHLs, which may require active transport mechanisms.
The table below summarizes the proposed mechanisms of uptake and perception for different classes of AHLs in eukaryotic cells.
| Acyl Chain Length | Proposed Uptake/Perception Mechanism in Eukaryotes | Supporting Evidence |
| Short-chain (e.g., C4-HSL, C6-HSL) | Passive diffusion across the plasma membrane. | In plants, they are thought to interact with cytosolic histidine kinases. |
| Medium-chain (e.g., 3-oxo-C8-HSL) | Detection by membrane-localized receptors (e.g., GPCRs, RLKs). | Studies in plants suggest recognition by specific receptor complexes. |
| Long-chain (e.g., 3-oxo-C12-HSL) | Can enter mammalian cells in an unregulated fashion; also evidence for specific, saturable binding to immune cells. In plants, may require active transport. | Radiolabeled 3-oxo-C12-HSL shows specific binding to human neutrophils. nih.gov |
Intracellular Signaling Pathways and Receptor Interactions in Eukaryotes
Once inside or upon binding to a surface receptor, N-(3-Oxooctanoyl)-DL-homoserine lactone and its analogs can trigger a cascade of intracellular signaling events, leading to diverse physiological responses in eukaryotic cells.
In mammalian immune cells, AHLs can significantly modulate cellular functions. For example, 3-oxo-C12-HSL has been demonstrated to stimulate the phagocytic activity of human macrophages through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. researchgate.net Furthermore, it can induce the directed migration, or chemotaxis, of human neutrophils. The signaling pathway for this chemotactic response involves phosphotyrosine kinases, phospholipase C (PLC), and protein kinase C (PKC), ultimately converging on the MAPK pathway. nih.gov Notably, this response is independent of pertussis toxin-sensitive G-proteins, distinguishing it from typical chemokine signaling pathways and suggesting a novel receptor interaction. nih.gov
Another potential intracellular target for AHLs in mammalian cells is the peroxisome proliferator-activated receptor (PPAR) family, which are nuclear hormone receptors involved in regulating inflammation and lipid metabolism. semanticscholar.org In human umbilical vein endothelial cells, 3-oxo-C12-HSL has been shown to induce apoptosis through the activation of the receptor-interacting protein kinase 1 (RIPK1) pathway. nih.gov
In plants, pretreatment with 3-oxo-C8-HSL has been shown to prime the plant's defense system against certain pathogens. nih.gov This priming effect is associated with the coordination of the jasmonic acid (JA) and auxin signaling pathways. nih.govsigmaaldrich.com Upon pathogen challenge, plants pre-exposed to 3-oxo-C8-HSL exhibit an enhanced defense response, characterized by an augmented burst of hydrogen peroxide and increased accumulation of salicylic acid (SA), a key defense hormone. nih.gov This leads to the fortified expression of pathogenesis-related (PR) genes, such as PR1 and PR5, and increased activities of defense-related enzymes. nih.gov
The following table details some of the key research findings on the intracellular signaling effects of AHLs in eukaryotic cells.
| AHL Molecule | Eukaryotic Cell Type | Observed Effect | Implicated Signaling Pathway(s) |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Human Macrophages | Stimulation of phagocytic activity | p38 MAPK pathway researchgate.net |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Human Neutrophils | Induction of chemotaxis | Phosphotyrosine kinases, PLC, PKC, MAPK pathway nih.gov |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Human Umbilical Vein Endothelial Cells | Induction of apoptosis | RIPK1 pathway nih.gov |
| N-(3-Oxooctanoyl)-DL-homoserine lactone (3-oxo-C8-HSL) | Plants (Arabidopsis thaliana) | Priming of defense against pathogens | Jasmonic acid and auxin signaling pathways nih.govsigmaaldrich.com |
| N-(3-Oxooctanoyl)-DL-homoserine lactone (3-oxo-C8-HSL) | Plants (Arabidopsis thaliana) | Enhanced hydrogen peroxide burst and salicylic acid accumulation upon pathogen challenge | Defense response pathways nih.gov |
Degradation and Quorum Quenching of N 3 Oxooctanoyl Dl Homoserine Lactone
Mechanisms of AHL Degradation
The inactivation of AHLs can be achieved through several mechanisms, primarily categorized as enzymatic and non-enzymatic degradation. These processes target different parts of the AHL molecule, leading to a loss of its signaling function.
Enzymatic Degradation
Enzymatic degradation is a widespread and efficient method of inactivating AHLs. wikipedia.org Several types of enzymes have been identified that can break down these signaling molecules.
Lactonases are enzymes that catalyze the hydrolysis of the ester bond within the homoserine lactone ring of AHLs. scirp.orgnih.govmdpi.com This action opens the ring structure, rendering the molecule inactive. scirp.org The product of this hydrolysis is the corresponding N-acyl-homoserine. asm.org This enzymatic activity has been identified in various microorganisms, including bacteria and fungi. asm.orgnih.govoup.com For instance, a lactonase from Bacillus cereus has been shown to rapidly degrade N-3-oxo-octanoyl homoserine lactone. nih.gov The AiiA lactonase, in particular, is known to hydrolyze the homoserine lactone ring, and its activity can be reversed by lowering the pH, which can lead to the re-formation of the lactone ring. scirp.orgresearchgate.net
It's noteworthy that the specificity of lactonases can vary. Some lactonases exhibit broad-spectrum activity, degrading a wide range of AHLs, while others are more specific. For example, some may not be able to hydrolyze AHLs with certain substitutions on the acyl chain. scirp.org
Table 1: Examples of Lactonase Activity on N-(3-Oxooctanoyl)-DL-homoserine Lactone and Related Compounds
| Enzyme Source | Substrate(s) | Degradation Rate/Activity | Reference |
| Bacillus cereus KM1S | N-3-oxo-octanoyl homoserine lactone | 6.56 µg AHL h⁻¹ per 10⁹ CFU/ml | nih.gov |
| Forest root-associated fungi | N-3-oxo-hexanoyl homoserine lactone | Detected degradation via lactonase activity | oup.comhelsinki.fi |
| Muricauda olearia Th120 (MomL) | Short- and long-chain AHLs (with or without 3-oxo group) | Overall catalytic efficiency for C6-HSL is ~2.9 × 10⁵ s⁻¹ M⁻¹ | asm.org |
Acylases, also known as amidohydrolases, represent another major class of quorum-quenching enzymes. nih.gov These enzymes target the amide bond that links the acyl side chain to the homoserine lactone ring. scirp.orgasm.orgnih.gov The cleavage of this bond results in the formation of a free fatty acid and the homoserine lactone ring. nih.gov This degradation is considered irreversible. wikipedia.org
Acylases have been identified in various bacteria, including Pseudomonas aeruginosa and Stenotrophomonas maltophilia. asm.orgnih.gov The PvdQ acylase from P. aeruginosa, for example, is an N-terminal nucleophile (Ntn) hydrolase that can degrade long-chain AHLs. esrf.fr Some acylases exhibit broad substrate specificity, acting on AHLs with different acyl chain lengths. asm.orgresearchgate.net For instance, an acylase from P. aeruginosa PAO1 was found to degrade AHLs with side chains ranging from 11 to 14 carbons. asm.orgnih.gov
Table 2: Examples of Acylase Activity on N-(3-Oxooctanoyl)-DL-homoserine Lactone and Related Compounds
| Enzyme | Source Organism | Substrate Specificity | Reference |
| PA2385 gene product | Pseudomonas aeruginosa PAO1 | Degrades AHLs with C11 to C14 side chains, including 3-oxo-C12-HSL | asm.orgresearchgate.netnih.gov |
| Smlt1522 | Stenotrophomonas maltophilia | Degrades AHLs with varying acyl chains, including N-(3-Oxooctanoyl)-homoserine lactone | nih.gov |
Non-Enzymatic Degradation
In addition to enzymatic inactivation, AHLs can also be degraded through non-enzymatic processes. These mechanisms are often influenced by environmental factors.
The stability of the homoserine lactone ring in AHLs is sensitive to pH. At alkaline pH values (e.g., pH 12 or 13), the lactone ring can undergo hydrolysis, opening the ring in a manner similar to the action of lactonases. scirp.orgnih.gov This process is generally slower than enzymatic degradation. It has been observed that this hydrolysis can be reversible, with the ring potentially re-forming under acidic conditions. scirp.orgresearchgate.net
While less commonly discussed for N-(3-Oxooctanoyl)-DL-homoserine lactone specifically, photocatalyzed oxidation is a potential non-enzymatic degradation pathway for AHLs. This process would involve the use of a photocatalyst and light to generate reactive oxygen species that could then oxidize and break down the AHL molecule. Further research is needed to fully characterize this degradation mechanism for this specific compound.
Quorum Quenching Strategies Targeting 3-oxo-C8-HSL
Quorum quenching (QQ) refers to the collective strategies aimed at disrupting bacterial communication, known as quorum sensing (QS). nih.gov A primary target for these strategies is the enzymatic degradation of signaling molecules. nih.gov In the context of N-(3-Oxooctanoyl)-DL-homoserine lactone (3-oxo-C8-HSL), a key autoinducer in many Gram-negative bacteria, quorum quenching serves as a promising anti-virulence and anti-biofilm approach. caymanchem.com The core principle of quorum quenching is to interfere with the signaling pathway without exerting selective pressure for resistance, which is a common issue with traditional antibiotics. nih.gov
The interruption of AHL-based signaling systems, such as the one mediated by 3-oxo-C8-HSL, can be achieved through several mechanisms. These include inhibiting the synthesis of the AHL molecule, interfering with the signal receptor proteins, or, most commonly, degrading the AHL signal molecule itself. nih.gov The enzymatic degradation of AHLs like 3-oxo-C8-HSL is a widespread phenomenon observed in a variety of prokaryotic and some eukaryotic organisms. nih.gov This natural occurrence has spurred research into harnessing these degradation capabilities for therapeutic and industrial applications.
Two primary classes of enzymes are responsible for the degradation of 3-oxo-C8-HSL and other AHLs: AHL lactonases and AHL acylases. wikipedia.org AHL lactonases hydrolyze the ester bond in the homoserine lactone ring, rendering the molecule inactive. nih.govwikipedia.org This process can be reversible under acidic conditions. nih.gov Conversely, AHL acylases irreversibly break the amide bond that links the acyl side chain to the homoserine lactone ring. wikipedia.org A third, less common mechanism involves AHL oxidases and reductases, which modify the acyl chain, thereby affecting signal recognition. wikipedia.org
Identification of AHL-Degrading Microorganisms
A diverse array of microorganisms has been identified with the ability to degrade N-acyl-homoserine lactones (AHLs), including 3-oxo-C8-HSL. These organisms are found in various environments, from soil and water to plant rhizospheres and even in association with higher organisms. The search for and characterization of these quorum-quenching bacteria are crucial for developing effective biological control strategies.
One notable group of AHL-degrading bacteria belongs to the genus Chryseobacterium, isolated from the roots of potato plants. jst.go.jp Studies have shown that many strains within this genus can effectively degrade various AHLs, including those with 3-oxo substitutions like 3-oxo-C8-HSL. jst.go.jp Similarly, bacteria isolated from penicillin-contaminated environments have demonstrated robust quorum-quenching capabilities. nih.gov Among these, isolates from the genera Sphingomonas, Diaphorobacter, Acidovorax, and Stenotrophomonas have been shown to degrade a broad spectrum of AHLs, including 3-oxo-C8-HSL, primarily through AHL-acylase activity. nih.gov
The identification of these microorganisms often involves screening assays using biosensor strains, such as Chromobacterium violaceum, which produces a purple pigment in response to the presence of AHLs. jst.go.jp The loss of pigment production indicates the degradation of the signaling molecule. The table below summarizes some of the identified AHL-degrading microorganisms and their activity towards 3-oxo-C8-HSL.
| Microorganism Genus | Isolation Source | Primary Degradation Mechanism | Activity on 3-oxo-C8-HSL |
| Chryseobacterium | Potato plant roots | Putative AHL-lactonase | Active |
| Sphingomonas | Penicillin-contaminated river sediment | AHL-acylase | High |
| Diaphorobacter | Penicillin-contaminated activated sludge | AHL-acylase | High |
| Acidovorax | Penicillin-contaminated activated sludge | AHL-acylase | High |
| Stenotrophomonas | Penicillin-contaminated activated sludge | AHL-acylase | High |
| Mycobacterium | Penicillin-contaminated river sediment | Unknown | High |
This table is based on findings from studies on AHL-degrading bacteria. jst.go.jpnih.gov
Application of Quorum Quenching Enzymes and Materials
The application of quorum quenching enzymes and materials that can degrade 3-oxo-C8-HSL holds significant promise for controlling bacterial virulence and biofilm formation. This approach focuses on disarming pathogens rather than killing them, which is a key advantage over traditional antibiotics.
Recent research has explored the use of various materials as catalysts for the degradation of AHLs. While specific detailed studies on clay minerals and 3-oxo-C8-HSL are emerging, the principle relies on the catalytic properties of these minerals to promote the hydrolysis of the lactone ring or the amide bond of the AHL molecule. The large surface area and the presence of acidic and basic sites on clay minerals can facilitate these chemical transformations. This approach offers a potentially cost-effective and stable alternative to enzymatic degradation for large-scale applications, such as in water treatment or agricultural settings.
The formation of biofilms is a critical step in the pathogenesis of many bacterial infections and is often regulated by quorum sensing. caymanchem.com The signaling molecule 3-oxo-C8-HSL has been shown to influence the early stages of biofilm formation by bacteria such as Pseudomonas aeruginosa. nih.gov Specifically, gradients of 3-oxo-C8-HSL can enhance the growth rate of cells on a surface, thereby influencing the structure and organization of the developing biofilm. nih.gov
By disrupting the 3-oxo-C8-HSL signaling pathway, quorum quenching strategies can effectively inhibit biofilm formation. nih.govnih.gov This has significant implications for preventing infections associated with medical devices, where biofilms are a major cause of complications. Furthermore, in pathogens like Burkholderia glumae, which causes rice grain rot, the production of virulence factors is controlled by N-octanoyl-HSL (C8-HSL), a closely related molecule. nih.gov The inhibition of this signaling has been shown to reduce the pathogen's virulence.
The enzymatic quenching of 3-oxo-C8-HSL and other AHLs has been demonstrated as a viable method for mitigating biofouling in membrane bioreactors used for wastewater treatment. nih.gov The use of purified enzymes like acylase, either free or immobilized on carriers, has shown potential in reducing biofilm formation on membrane surfaces. nih.gov These innovative approaches underscore the broad applicability of quorum quenching in both medical and industrial settings to control bacterial behavior. nih.govnih.gov
Impact of Degradation on Interkingdom Signaling
The degradation of N-(3-Oxooctanoyl)-DL-homoserine lactone not only affects communication between bacteria but also has a profound impact on the signaling that occurs between bacteria and their eukaryotic hosts, a phenomenon known as interkingdom signaling. nih.gov Eukaryotic organisms, including plants and mammals, have evolved mechanisms to perceive and respond to bacterial AHLs. nih.gov
In plants, for instance, the response to AHLs is often dependent on the enzymatic degradation of the molecule. nih.gov The degradation of AHLs can produce L-homoserine, which at low concentrations can stimulate plant growth by promoting transpiration, while at higher concentrations, it can inhibit growth. nih.gov Short-chain AHLs like 3-oxo-C8-HSL have been shown to promote primary root growth in Arabidopsis. frontiersin.orgnih.gov Furthermore, pretreatment with 3-oxo-C8-HSL can prime plants for enhanced resistance against certain pathogens by modulating plant defense pathways, such as the jasmonic acid and auxin signaling pathways. frontiersin.orgnih.gov
In mammals, the interaction with AHLs is also a critical aspect of host-microbe communication, particularly in the gut. nih.gov While much of the research has focused on other AHLs, the principles of interkingdom signaling apply to 3-oxo-C8-HSL as well. The degradation of these signaling molecules within the host can modulate the host's immune response and influence the composition of the gut microbiota. nih.govnih.gov This intricate cross-talk highlights the complex ecological role of 3-oxo-C8-HSL and its degradation products, extending far beyond simple bacterial communication.
Research Methodologies and Analytical Approaches for N 3 Oxooctanoyl Dl Homoserine Lactone
Detection and Quantification of 3-oxo-C8-HSL
Accurate detection and quantification of 3-oxo-C8-HSL are fundamental to quorum sensing research. This involves both separating the molecule from complex mixtures and measuring its concentration, often at very low levels.
Chromatography is a cornerstone for the separation and analysis of 3-oxo-C8-HSL. These methods separate compounds based on their physical and chemical properties, allowing for the isolation and identification of specific acyl-homoserine lactones (AHLs).
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 3-oxo-C8-HSL and other AHLs. sigmaaldrich.comchemat.com.plchemodex.comsigmaaldrich.com It offers high resolution and sensitivity for separating compounds in a liquid mobile phase that is pumped through a solid stationary phase. In the context of 3-oxo-C8-HSL, reverse-phase HPLC is common, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. nih.gov This technique has been successfully employed to analyze the production of 3-oxo-C8-HSL in bacterial culture supernatants. For instance, HPLC analysis of Agrobacterium tumefaciens culture supernatant revealed a decrease in 3-oxo-C8-HSL production in a concentration-dependent manner after treatment with certain inhibitory compounds. researchgate.net The purity of commercially available 3-oxo-C8-HSL is also often confirmed by HPLC, with standards typically reaching ≥97% purity. sigmaaldrich.comsigmaaldrich.com Furthermore, HPLC can be coupled with mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification of 3-oxo-C8-HSL. researchgate.net
Table 1: HPLC Analysis of 3-oxo-C8-HSL
| Parameter | Description |
|---|---|
| Stationary Phase | Typically a nonpolar material like C18-bonded silica. |
| Mobile Phase | A polar solvent mixture, commonly methanol/water. nih.gov |
| Detection | Often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity. researchgate.net |
| Application | Quantification of 3-oxo-C8-HSL in bacterial cultures and purity assessment of standards. sigmaaldrich.comresearchgate.net |
Chromatographic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique for the detection and quantification of AHLs, including 3-oxo-C8-HSL. nih.gov This method separates volatile compounds in the gas phase. For non-volatile compounds like AHLs, a derivatization step is often required to make them suitable for GC analysis. A reported method for quantifying 3-oxo-AHLs involves their conversion to pentafluorobenzyloxime derivatives, followed by GC-MS with electron capture-negative ion detection, which provides high sensitivity. nih.gov This technique has been used to identify and quantify various AHLs in bacterial biofilms. nih.gov While LC-MS/MS may offer lower limits of detection for larger AHLs, GC-MS/MS can provide better enantioselectivity for smaller AHLs. nih.gov The purity of commercially available N-(3-Oxooctanoyl)-DL-homoserine lactone can also be assessed by GC, with purities of ≥97% being reported. vwr.com
Table 2: GC-MS Analysis of 3-oxo-AHLs
| Parameter | Description |
|---|---|
| Derivatization | Conversion to volatile derivatives, such as pentafluorobenzyloxime, is often necessary. nih.gov |
| Detection | Mass spectrometry provides structural information and sensitive detection. nih.gov |
| Sensitivity | The method is sensitive, with a signal-to-noise ratio greater than 10:1 for 1 ng of a 3-oxo-AHL derivative. nih.gov |
| Application | Quantification of 3-oxo-AHLs in complex biological samples like biofilms. nih.gov |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simpler, yet effective, chromatographic method used for the separation and preliminary identification of AHLs. nih.govnih.gov It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), which is then placed in a sealed chamber with a solvent (the mobile phase). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For AHLs, reversed-phase TLC plates (e.g., C18) are often used with a methanol/water mobile phase. nih.gov After separation, the AHLs are typically visualized using an overlay of a specific bacterial biosensor strain. nih.govoup.com This technique is particularly useful for screening a large number of bacterial strains for AHL production and for analyzing the AHL profiles of different bacteria. oup.compnas.org For example, TLC has been used to detect multiple AHLs, including a compound with the chromatographic properties of N-(3-oxooctanoyl)-l-HSL, in extracts from Pseudomonas aeruginosa. pnas.org
Table 3: TLC Analysis of AHLs
| Parameter | Description |
|---|---|
| Stationary Phase | Reversed-phase plates, such as C18, are commonly used. nih.gov |
| Mobile Phase | A typical mobile phase is a mixture of methanol and water (e.g., 60:40 vol/vol). nih.gov |
| Visualization | Overlaying the TLC plate with a bacterial biosensor strain that responds to AHLs. nih.govoup.com |
| Application | Screening bacterial extracts for the presence of various AHLs and preliminary identification. pnas.org |
Biosensor and Bioreporter Assays
Biosensors and bioreporters are powerful tools for the detection and quantification of AHLs, offering high sensitivity and specificity. These systems utilize biological components, typically whole cells or purified proteins, that recognize and respond to the presence of the target molecule.
Whole-cell biosensors are genetically engineered microorganisms that produce a measurable signal in response to a specific chemical, such as 3-oxo-C8-HSL. nih.gov These systems are advantageous because they are often highly sensitive and can be used to detect AHLs directly in complex samples without extensive purification. nih.gov
A common strategy involves using a bacterial strain that is deficient in its own AHL production but contains a plasmid with a reporter gene fused to an AHL-inducible promoter. When the cognate AHL is present, it binds to its receptor protein (a LuxR-type protein), and this complex activates the transcription of the reporter gene, leading to a quantifiable signal such as light (bioluminescence), color, or fluorescence. oup.comoup.com
For example, Agrobacterium tumefaciens strains are frequently used as biosensors. oup.comnih.gov An A. tumefaciens biosensor carrying a traG::lacZ fusion is highly sensitive to N-(3-oxooctanoyl)-l-HSL, its cognate signal molecule. pnas.org Another sensitive biosensor, A. tumefaciens(pAHL-Ice), responds to a wide range of AHLs, including 3-oxo-C8-HSL, with increased ice nucleation activity. nih.gov This particular biosensor has a lower detection limit of 10-12 M for 3-oxo-C8-HSL. nih.gov
Escherichia coli can also be engineered as a whole-cell biosensor. A bioluminescent strain of E. coli has been used to quantify N-(3-oxo-hexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in Vibrio fischeri culture supernatants. nih.gov Although the performance of such biosensors can be affected by the sample matrix, a standard additions method can be employed to obtain accurate quantification. nih.gov
Table 4: Examples of Whole-Cell Biosensors for AHL Detection
| Biosensor Strain | Reporter System | Target AHLs | Detection Limit (for cognate AHL) | Reference |
|---|---|---|---|---|
| Agrobacterium tumefaciens (pAHL-Ice) | Ice nucleation protein (inaZ) | Wide range of AHLs, including 3-oxo-C8-HSL | 10-12 M | nih.gov |
| Agrobacterium tumefaciens (traG::lacZ) | β-galactosidase (lacZ) | Highly sensitive to 3-oxo-C8-HSL | ~0.5 fmol on a TLC plate | pnas.org |
| Escherichia coli (bioluminescent) | Bioluminescence (lux operon) | Responds to 3-oxo-C6-HSL | Not specified | nih.gov |
Reporter Gene Systems
Reporter gene systems are crucial tools for detecting and quantifying N-acyl homoserine lactones (AHLs) like N-(3-Oxooctanoyl)-DL-homoserine lactone. These systems are typically based on engineered bacterial strains that produce a measurable signal in response to the presence of an AHL. The core components of these systems include a receptor protein (a LuxR-type protein) that specifically recognizes the AHL molecule and a promoter that controls the expression of a reporter gene. nih.gov When the AHL binds to the receptor protein, the complex activates the promoter, leading to the transcription and translation of the reporter gene. nih.gov
Commonly used reporter proteins include Green Fluorescent Protein (GFP) and β-galactosidase. nih.govnih.gov GFP-based systems allow for the monitoring of gene expression at the single-cell level and can be used for online studies. nih.gov For instance, bacterial strains carrying fusions of the Vibrio fischeri quorum sensor components (luxR-PluxI) to unstable variants of the gfp gene can detect a broad spectrum of AHLs, with a sensitivity capable of sensing nanomolar concentrations of N-3-oxohexanoyl-l-homoserine lactone. nih.gov
Another widely used system employs the Agrobacterium tumefaciens reporter strain NTL4(pCF218)(pCF372), which contains the β-galactosidase gene (lacZ) under the control of the traI promoter. nih.gov The presence of AHLs activates the expression of β-galactosidase, which can then be quantified by measuring the enzymatic cleavage of a substrate like 5-bromo-4-chloro-3-indolyl-β-d-galactopyranoside (X-Gal), resulting in a colorimetric change. nih.gov This system is highly sensitive to the cognate autoinducer of the TraR protein, N-(3-oxooctanoyl)-l-HSL, detecting as little as 0.5 fmol of the compound. pnas.org
Cell-free assays have also been developed using lysates from reporter bacteria. These systems contain all the necessary cellular components for in vitro gene expression and translation, offering a more rapid detection method compared to whole-cell bioassays. nih.gov
Table 1: Examples of Reporter Gene Systems for AHL Detection
| Reporter System | Reporter Protein | Detection Principle | Sensitivity | Reference |
|---|---|---|---|---|
| E. coli with pJBA89 | Green Fluorescent Protein (GFP) | Fluorescence upon AHL binding to LuxR homolog, activating gfp expression. | Can detect 5 nM N-3-oxohexanoyl-l-homoserine lactone. | nih.gov |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) | β-galactosidase | Colorimetric change upon enzymatic cleavage of X-Gal when AHL activates the traI promoter. | Responds to as little as 0.5 fmol of N-(3-oxooctanoyl)-l-HSL. | nih.govpnas.org |
| Cell-free lysate from A. tumefaciens NTL4(pCF218)(pCF372) | β-galactosidase | In vitro expression of β-galactosidase from a traR promoter-driven gene upon AHL addition. | Rapid detection compared to whole-cell assays. | nih.gov |
In vitro and In vivo Study Models
Bacterial Culture Systems
Bacterial culture systems are fundamental for studying the production and effects of N-(3-Oxooctanoyl)-DL-homoserine lactone. This compound is a key signaling molecule in the quorum-sensing (QS) system of various Gram-negative bacteria. In Agrobacterium tumefaciens, the TraI protein synthesizes N-(3-oxooctanoyl)-l-homoserine lactone (3-oxo-C8-HSL), which then binds to the TraR protein, a transcriptional activator. nih.gov This interaction regulates the expression of the Ti plasmid tra regulon, which is involved in plasmid conjugation. nih.gov
Studies using bacterial cultures have shown that while N-(3-oxooctanoyl)-l-HSL is the primary and most potent activator of the TraR protein in wild-type A. tumefaciens, other related AHLs can act as antagonists. nih.gov The specificity of this system highlights the precise molecular recognition that governs quorum sensing.
In addition to A. tumefaciens, other bacteria such as Pseudomonas aeruginosa and Vibrio fischeri are also studied in culture to understand the roles of different AHLs. mdpi.com For example, V. fischeri is known to produce N-(3-oxohexanoyl)-l-HSL and N-octanoyl-l-HSL. pnas.org Culture-based studies allow researchers to investigate how different AHLs influence bacterial phenotypes, including virulence factor production and biofilm formation. mdpi.comchemodex.com
Plant Models (e.g., Arabidopsis thaliana, Medicago truncatula)
Plant models, particularly Arabidopsis thaliana and Medicago truncatula, are widely used to investigate the interactions between bacteria and plants mediated by AHLs. Research has demonstrated that plants can perceive and respond to these bacterial signals.
In Arabidopsis thaliana, treatment with N-(3-Oxooctanoyl)-DL-homoserine lactone (3OC8-HSL) has been shown to induce changes in protein expression and enhance resistance to pathogens. nih.govosti.gov For instance, pretreatment with 3OC8-HSL can prime the plant for a stronger defense response against the pathogenic bacterium Pseudomonas syringae pv. tomato DC3000. nih.gov This priming effect is associated with an augmented burst of hydrogen peroxide, increased salicylic (B10762653) acid accumulation, and higher expression of pathogenesis-related genes. nih.gov Furthermore, short-chain AHLs like 3OC8-HSL can promote the primary root growth of Arabidopsis. nih.gov
In Medicago truncatula, studies have shown that treatment with AHLs, including N-3-oxo-dodecanoyl-homoserine lactone (3OC12-HSL) and N-3-oxo-hexadecanoyl-homoserine lactone (3OC16-HSL), leads to differential expression of proteins involved in flavonoid synthesis, hormone metabolism, and oxidative stress. nih.gov These findings suggest that plants have sophisticated mechanisms to recognize and respond to bacterial quorum-sensing signals, which can influence their growth and defense capabilities.
Table 2: Effects of N-(3-Oxooctanoyl)-DL-homoserine Lactone on Plant Models
| Plant Model | Observed Effect | Associated Molecular Changes | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Enhanced resistance to Pseudomonas syringae | Increased hydrogen peroxide, salicylic acid accumulation, and PR gene expression. | nih.gov |
| Arabidopsis thaliana | Altered protein expression | Changes in proteins related to carbohydrate and energy metabolism, protein biosynthesis, defense response, and signal transduction. | osti.gov |
| Arabidopsis thaliana | Promotion of primary root growth | - | nih.gov |
| Medicago truncatula | Differential protein expression | Changes in proteins involved in flavonoid synthesis, hormone metabolism, and oxidative stress. | nih.gov |
Mammalian Cell Lines and Animal Models
The influence of AHLs extends to interactions with mammalian systems, and various cell lines and animal models are used to study these effects. While direct studies on N-(3-Oxooctanoyl)-DL-homoserine lactone are less common, research on structurally similar AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), provides significant insights.
Murine macrophage cell lines, such as RAW264.7, are frequently used to investigate the immunomodulatory properties of AHLs. nih.gov Studies have shown that 3-oxo-C12-HSL can modulate the production of cytokines in activated macrophages. For example, it can suppress the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) while amplifying the production of the anti-inflammatory cytokine interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This reciprocal modulation of cytokine expression suggests a mechanism by which bacteria could down-regulate host immune responses.
In vivo studies using animal models, such as mice, have further demonstrated the inflammatory potential of AHLs. nih.gov For instance, 3-oxo-C12-HSL has been shown to induce an inflammatory response in the skin of mice and to activate T cells, promoting a Th1 inflammatory phenotype characterized by the production of interferon-gamma (IFN-γ). nih.gov Additionally, studies on human monocyte-derived dendritic cells have shown that 3-oxo-C12-HSL can prevent their maturation and promote the generation of regulatory T-cells, further highlighting its immunosuppressive capabilities. nih.gov
Gene Expression Analysis (e.g., Transcriptomics)
Gene expression analysis, particularly through transcriptomics techniques like RNA sequencing (RNAseq), is a powerful approach to understand the global transcriptional responses of organisms to N-(3-Oxooctanoyl)-DL-homoserine lactone. springernature.com This methodology allows for a comprehensive comparison of gene expression profiles between treated and untreated samples.
In bacteria, transcriptomic studies can identify the full regulon of genes controlled by a specific AHL. For example, in Agrobacterium tumefaciens, quantitative real-time PCR has been used to investigate the expression levels of quorum sensing-associated genes and virulence genes in response to N-3-oxo-octanoyl-l-homoserine-lactone, revealing its role in the transformation process. researchgate.net
In plant models like Arabidopsis thaliana, transcriptomic analyses have shown that exposure to AHLs leads to significant changes in gene expression in both roots and shoots. nih.govresearchgate.net Interestingly, short-chain AHLs like N-hexanoyl-DL-homoserine-lactone were found to influence genes associated with cell growth and hormone regulation more than defense-related genes. nih.govresearchgate.net This suggests that plants can fine-tune their growth and development in response to the microbial composition of their environment as signaled by AHLs.
Proteomic Analysis
Proteomic analysis provides a complementary approach to transcriptomics by examining the changes in protein expression and abundance in response to N-(3-Oxooctanoyl)-DL-homoserine lactone. This is often achieved using techniques like two-dimensional gel electrophoresis (2D-PAGE) followed by mass spectrometry for protein identification.
A notable proteomic study on Arabidopsis thaliana seedlings treated with N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL) revealed significant changes in the abundance of 53 protein spots. osti.gov Of these, 34 proteins were identified and found to be involved in a wide range of physiological processes, including:
Metabolism of carbohydrates and energy
Protein biosynthesis and quality control
Defense response and signal transduction
Cytoskeleton remodeling
This study indicated that chloroplasts are major targets of 3OC8-HSL action. osti.gov
Similarly, in Medicago truncatula, proteomic analysis showed that treatment with different AHLs resulted in the differential expression of over 150 proteins. nih.gov These proteins were associated with functions such as flavonoid synthesis, plant hormone responses, and stress responses, further underscoring the extensive impact of bacterial AHLs on plant physiology. nih.gov
Structural Biology Approaches (e.g., X-ray Diffraction)
The three-dimensional architecture of N-(3-Oxooctanoyl)-DL-homoserine lactone (OOHSL) in complex with its cognate receptor, the transcriptional activator protein TraR from Agrobacterium tumefaciens, has been elucidated through X-ray diffraction studies. This structural analysis provides critical insights into the molecular basis of ligand recognition and the subsequent activation of quorum sensing-regulated gene expression. The crystallization of the TraR-OOHSL complex, typically also including its target DNA sequence (the tra box), has been a pivotal achievement in understanding this signaling system.
The crystal structure of TraR in a ternary complex with OOHSL and its specific 18-base-pair DNA target, known as the TraBox, has been determined. nih.govscite.ai The functional unit within the crystal is a dimer of the TraR-OOHSL complex bound to the DNA duplex. nih.govresearchgate.net This structural work revealed that the TraR protein is a homodimer, with each monomer comprising two principal domains: an N-terminal ligand-binding domain and a C-terminal DNA-binding domain, connected by a flexible linker. researchgate.net
OOHSL binds within a deeply enclosed, predominantly hydrophobic pocket located in the N-terminal domain of each TraR monomer. nih.govresearchgate.net This binding site is situated far from the protein's dimerization interface and the DNA-binding region, suggesting an allosteric mechanism of activation. nih.gov The binding of OOHSL is crucial for the proper folding and stabilization of the TraR protein, which in turn facilitates its dimerization and high-affinity binding to the tra box DNA sequence, thereby activating transcription. mdpi.com
The interaction between OOHSL and the TraR protein is characterized by a network of specific hydrogen bonds and extensive hydrophobic contacts. The homoserine lactone ring, a common feature of all N-acyl-homoserine lactones (AHLs), is anchored in the binding pocket through several key hydrogen bonds. nih.gov Specifically, the lactone's ring keto group forms a hydrogen bond with a conserved tryptophan residue (Trp57), the N-H group of the amide linkage interacts with a conserved aspartate (Asp70), and the 3-oxo group of the acyl chain forms a water-mediated hydrogen bond with a threonine residue (Thr129). nih.govnih.gov The octanoyl tail of OOHSL is accommodated within the hydrophobic core of the binding pocket, and its length is a critical determinant for binding affinity and specificity. nih.gov
Crystallographic studies of the TraR-OOHSL-DNA complex have provided precise data on the geometry of the crystal lattice and the arrangement of the molecular components. nih.govscite.ai These findings are fundamental for understanding the structural requirements for ligand binding and for the rational design of agonistic or antagonistic analogs that could modulate quorum sensing.
Crystallographic Data for the TraR-OOHSL-DNA Complex
The following table summarizes the crystallographic data obtained from the X-ray diffraction analysis of the ternary complex.
| Parameter | Value | Reference |
|---|---|---|
| PDB Code | 1h0m | nih.gov |
| Space Group | P212121 | nih.govscite.ai |
| Unit Cell Parameters | a = 66.993 Å | nih.gov |
| b = 94.67 Å | ||
| c = 209.663 Å | ||
| Resolution | 3.0 Å | scite.ai |
| Asymmetric Unit Content | Two (TraR-OOHSL)2-TraBox complexes | nih.govscite.ai |
Q & A
Q. Which bacterial species produce N-(3-Oxooctanoyl)-DL-homoserine lactone, and what is its role in quorum sensing?
- Answer : This acyl-homoserine lactone (AHL) is produced by Agrobacterium tumefaciens and acts as a quorum-sensing (QS) signal. It regulates gene expression (e.g., tra genes) by binding LuxR-type receptors, influencing biofilm formation, virulence, and plant-microbe interactions . Its 3-oxo group and acyl chain length are critical for receptor specificity .
Q. How does stereochemistry affect the biological activity of N-(3-Oxooctanoyl)-DL-homoserine lactone?
- Answer : The DL-racemic mixture exhibits distinct activity compared to enantiopure forms. For example, the L-form (produced naturally) often shows higher receptor-binding affinity. Stereochemistry impacts root growth regulation in plants, as demonstrated in bioassays comparing enantiomers .
Advanced Research Questions
Q. What experimental methodologies are used to study the compound’s role in biofilm formation?
- Answer : Biofilm assays involve treating bacterial cultures (e.g., Vibrio alginolyticus or E. coli) with 1–10 µM of the compound dissolved in DMSO. Metrics include crystal violet staining for biomass quantification and confocal microscopy for 3D structural analysis. Negative controls with DMSO alone are critical . For Microcystis, colony size is measured under light microscopy after AHL exposure .
Q. How can researchers evaluate the compound’s receptor-binding affinity and antagonistic activity?
- Answer : Reporter gene assays (e.g., E. coli TOP10 with plasmid-based GFP constructs) are used. Dose-response curves determine EC₅₀ values (e.g., 3 nM for SdiA receptor activation in Salmonella). Antagonism is tested by co-administering the compound with native AHLs and measuring inhibition of luminescence or virulence gene expression .
Q. What are the best practices for analyzing structure-activity relationships (SAR) of synthetic AHL analogs?
- Answer : Key steps include:
- Synthesis : Modify acyl chain length (C6–C14), oxidation states (3-oxo vs. 3-hydroxy), and stereochemistry.
- Bioassays : Test root growth modulation in Arabidopsis or biofilm induction in Pseudomonas aeruginosa.
- Data Analysis : Compare EC₅₀ values and receptor docking simulations (e.g., AutoDock for LuxR homologs) .
Q. How do researchers resolve contradictions in reported bioactivity data across studies?
- Answer : Discrepancies (e.g., stimulatory vs. inhibitory effects on biofilm) may arise from species-specific receptor variants or racemic vs. enantiopure compound use. Solutions include:
- Standardization : Use enantiopure AHLs from reliable suppliers (e.g., Sigma-Aldrich ≥97% purity).
- Controls : Validate with Agrobacterium tumefaciens wild-type vs. QS-mutant strains.
- Meta-Analysis : Cross-reference studies using platforms like PubChem or UniProt for receptor homology .
Methodological Tables
Table 1 : Key Parameters for Biofilm Assays
| Parameter | Value/Description | Reference |
|---|---|---|
| AHL Concentration | 2–10 µM in DMSO | |
| Incubation Time | 18–48 h at 37°C (bacteria) / 30°C (algae) | |
| Staining Method | 0.1% crystal violet, 30 min | |
| Quantification | Absorbance at 570 nm |
Table 2 : Receptor-Binding Assay Conditions for SdiA
| Condition | Detail | Reference |
|---|---|---|
| Reporter Strain | E. coli TOP10 + pBAD/Myc-His-SdiA | |
| Induction | 1 mM L-arabinose | |
| EC₅₀ | 3 nM (DL-form) | |
| Antagonist Screening | Co-treatment with C8-HSL (10 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
